![molecular formula C19H22ClN3O3S2 B2506046 N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 851410-33-8](/img/structure/B2506046.png)
N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorinated thieno[3,2-d]pyrimidin rings and methoxyphenyl groups, which are common in the design of molecules with potential anticancer properties. For instance, the first paper describes a compound synthesized by condensation reactions involving a chlorinated thieno[3,2-d]pyrimidin ring, which is structurally related to the compound of interest . The second paper discusses the synthesis of various acetamide derivatives with an oxadiazole moiety and their anticancer properties . These studies provide insights into the chemical behavior and potential biological activity of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization with different groups. In the first paper, the synthesis of a chlorothieno[3,2-d]pyrimidin derivative is achieved through a sequence of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine . The second paper describes a linear synthesis approach to create novel acetamide derivatives, which are characterized by various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the related compounds is determined using X-ray crystallography and compared with optimized geometric bond lengths and angles obtained by density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic characteristics of the molecule . These analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound . However, the related compounds' reactivity is inferred from their synthesis and molecular docking studies. The compounds are designed to interact with specific biological targets, which suggests that they may undergo biological transformations or inhibit particular enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds include their crystal structure, space group, and cell parameters . The compounds' anticancer activities are evaluated through cytotoxicity assays, providing IC50 values against various cancer cell lines . These properties are indicative of the compound's stability, solubility, and potential efficacy as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity : A study by Hafez and El-Gazzar (2017) synthesized a series of compounds related to thieno[3,2-d]pyrimidine, which showed potent anticancer activity on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. This suggests a potential application of similar compounds in cancer treatment research (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents : A study by Abu‐Hashem et al. (2020) investigated the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This suggests that derivatives of thieno[3,2-d]pyrimidine may have potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation : Research by Fuloria et al. (2009) focused on the synthesis and evaluation of novel imines and thiazolidinones derived from similar compounds, which were evaluated for their antibacterial and antifungal activities (Fuloria et al., 2009).
Insecticidal Activity : Bakhite et al. (2014) synthesized pyridine derivatives with structures related to thieno[3,2-d]pyrimidines, demonstrating strong insecticidal activities against cowpea aphid, suggesting potential applications in pest control (Bakhite et al., 2014).
Herbicide Metabolism : A study by Coleman et al. (2000) examined the metabolism of chloroacetamide herbicides and their derivatives in human and rat liver microsomes, indicating the compound's relevance in understanding herbicide toxicity and metabolism (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S2/c1-11-4-5-13(9-14(11)20)21-16(24)10-27-19-22-15-8-12(2)28-17(15)18(25)23(19)6-7-26-3/h4-5,9,12H,6-8,10H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXQRWXBVSIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)C)Cl)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

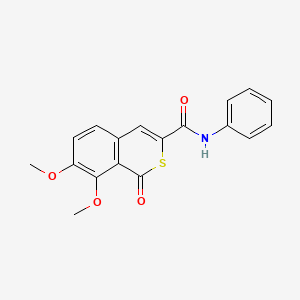
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2505966.png)
![Methyl 4-[[methyl(oxirane-2-carbonyl)amino]methyl]benzoate](/img/structure/B2505967.png)
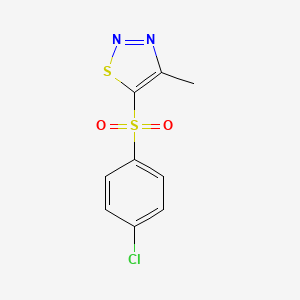

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzonitrile](/img/structure/B2505975.png)
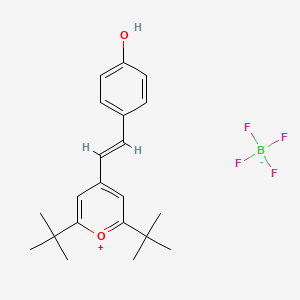
![2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2505979.png)
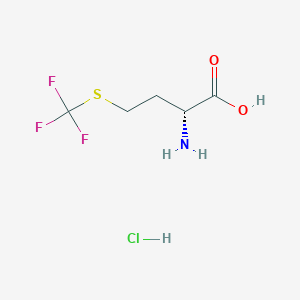
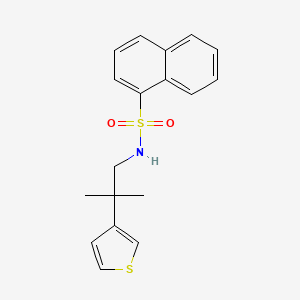
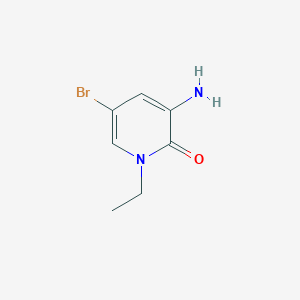
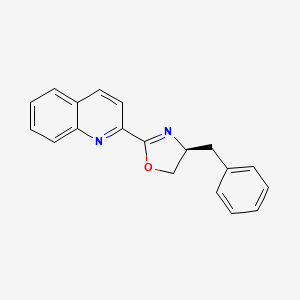
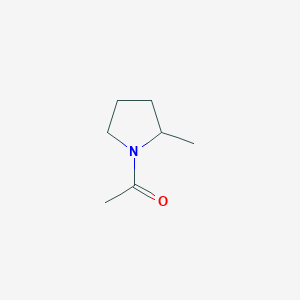
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2505985.png)